molecular formula C11H15N3OS B2699010 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 40534-16-5

1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Numéro de catalogue B2699010
Numéro CAS: 40534-16-5
Poids moléculaire: 237.32
Clé InChI: RCIGJYOTCKQDMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It is part of a series of compounds that have been studied for their potential as anti-tumor agents, specifically through the inhibition of the c-Met receptor tyrosine kinase .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, which includes “1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea”, involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .


Molecular Structure Analysis

The molecular structure of “1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea” is part of a broader study on 4,5,6,7-tetrahydrobenzo[d]thiazol-2 derivatives. These studies involve multiple linear regression, multiple nonlinear regression, and artificial neural networks .

Applications De Recherche Scientifique

Anticancer Activity

1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea has been investigated for its anticancer properties. Researchers synthesized derivatives of this compound and evaluated their activity against several cancer cell lines. Notably, compounds 6a and 6e demonstrated potent anticancer effects, with IC50 values ranging from 1.7 to 1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

Drug Design and Medicinal Chemistry

1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea serves as an interesting scaffold for drug design. Medicinal chemists can modify its structure to create novel compounds with targeted activities, such as enzyme inhibition or receptor modulation.

Mécanisme D'action

Target of Action

The primary target of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds, such as 4,5,6,7-tetrahydrobenzo[d]thiazol-2 derivatives, have been reported to inhibit the c-met receptor tyrosine kinase . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .

Mode of Action

The exact mode of action of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, inhibitors of the c-Met receptor tyrosine kinase can prevent the activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation .

Biochemical Pathways

The specific biochemical pathways affected by 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Inhibition of the c-met receptor tyrosine kinase can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways play crucial roles in cell survival, proliferation, and motility .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds have been evaluated for their drug-likeness properties, which can impact their bioavailability .

Result of Action

The specific molecular and cellular effects of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds have been reported to exhibit significant inhibitory activity against cancer cell lines .

Orientations Futures

The future directions for “1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea” could involve further studies on its potential as an anti-tumor agent. The compound could be further evaluated for its drug-likeness properties and its suitability as a new c-Met inhibitor .

Propriétés

IUPAC Name

1-prop-2-enyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-2-7-12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h2H,1,3-7H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGJYOTCKQDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.